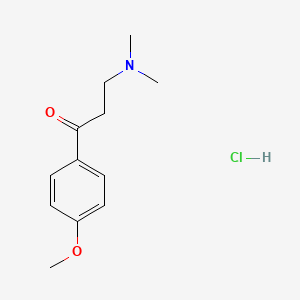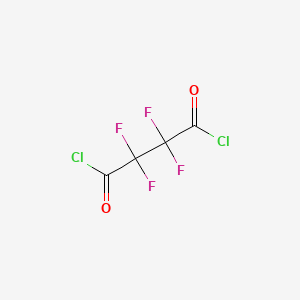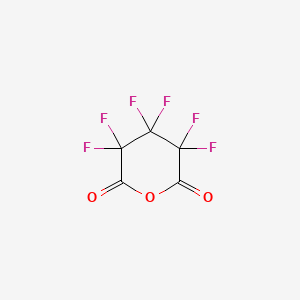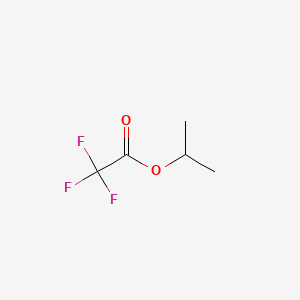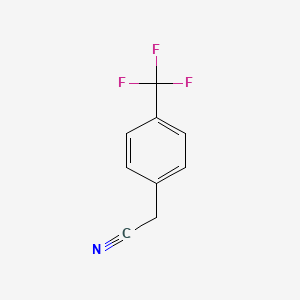
4-(Trifluoromethyl)phenylacetonitrile
概要
説明
4-(Trifluoromethyl)phenylacetonitrile is a chemical compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. It serves as a building block for the synthesis of numerous organic compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group attached to the phenyl ring significantly influences the electronic properties of the molecule, making it a valuable moiety in medicinal chemistry .
Synthesis Analysis
The synthesis of 4-(trifluoromethyl)phenylacetonitrile has been explored through different methodologies. One approach involves the reduction of the cyanohydrin of α,α,α-trifluoroacetophenone, which yields the desired nitrile compound . Another synthetic route reported is the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . These methods highlight the versatility of synthetic strategies to access this compound, which can be further functionalized to create a wide array of derivatives.
Molecular Structure Analysis
The molecular structure of 4-(trifluoromethyl)phenylacetonitrile is characterized by the presence of a trifluoromethyl group, which is known to impart unique electronic and steric properties to the molecule. This group can influence the reactivity of the nitrile function, as well as the overall stability and conformation of the molecule. The presence of the trifluoromethyl group can also affect the NMR properties, as seen in the study of α-amino-α-trifluoromethyl-phenylacetonitrile, which was investigated for its potential in determining enantiomeric purity of chiral acids using 19F NMR .
Chemical Reactions Analysis
4-(Trifluoromethyl)phenylacetonitrile participates in various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For instance, trifluoroacetonitrile phenylimine, a related compound, has been shown to react with olefins and acetylenes to yield pyrazolines and pyrazoles, respectively . Additionally, the presence of the trifluoromethyl group can catalyze Friedel-Crafts alkylations, as seen in the case of trifluoromethanesulfonic acid catalyzing the alkylation of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols . These reactions underscore the compound's role as a versatile intermediate in the synthesis of heterocyclic compounds and other functionalized molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(trifluoromethyl)phenylacetonitrile are influenced by the trifluoromethyl group, which imparts a high degree of electronegativity and lipophilicity to the molecule. This can affect its boiling point, solubility, and reactivity. The compound's nitrile group is also a key functional group that can undergo various transformations, such as reduction or hydrolysis, to yield amines or carboxylic acids, respectively. The reactivity of this group can be further explored in the context of electrogenerated base-promoted synthesis, where it participates in the formation of dihydropyridine derivatives . Additionally, the ortho-substituent on the phenyl ring can catalyze dehydrative condensation reactions, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid .
科学的研究の応用
Application in Organic Semiconductor Research
- Summary of Application : 4-(Trifluoromethyl)phenylacetonitrile has been used in the preparation of a novel n-type organic semiconductor . This involves the synthesis of a cyano-substituted distyrylbenzene derivative known as 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene .
- Results or Outcomes : The resulting compound is a novel n-type organic semiconductor . N-type semiconductors are materials with an excess of free electrons and are crucial in the field of electronics.
Application in Structural Analysis
- Summary of Application : 4-(Trifluoromethyl)phenylacetonitrile has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR (13C and 1H) analysis .
- Methods of Application : The compound was subjected to Fourier Transform Infrared (FT-IR) spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy . These techniques provide information about the molecular structure and chemical environment of the compound.
- Results or Outcomes : The spectroscopic data obtained matched well with the theoretical predictions made using density functional theory (DFT), validating the structural and vibrational properties of the compound .
Safety And Hazards
This compound is considered hazardous. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKOCFJZJWOXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177940 | |
| Record name | 4-(Trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenylacetonitrile | |
CAS RN |
2338-75-2 | |
| Record name | 4-(Trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)phenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


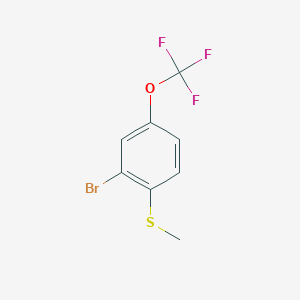
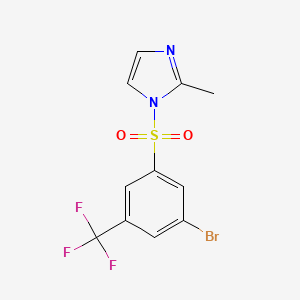
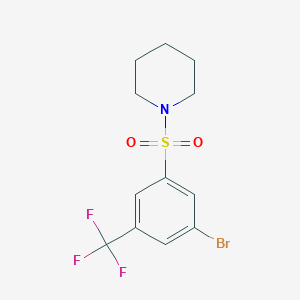
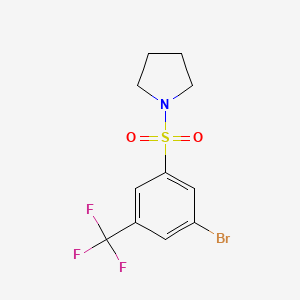

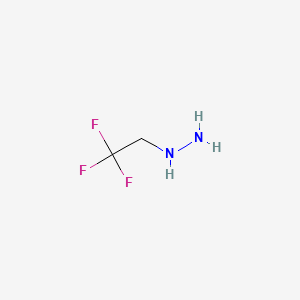

![2H-Naphtho[1,8-bc]furan-2-one](/img/structure/B1294282.png)
